molecular formula C15H16O2 B8002400 1-(4-Phenoxyphenyl)-2-propanol

1-(4-Phenoxyphenyl)-2-propanol

Cat. No.: B8002400
M. Wt: 228.29 g/mol
InChI Key: VJPZUOIQNIXSHA-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)-2-propanol is an organic compound characterized by a phenoxyphenyl group attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Phenoxyphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 4-phenoxyphenylmagnesium bromide with propylene oxide, followed by hydrolysis to yield the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of anhydrous solvents like diethyl ether or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The process may also incorporate advanced purification techniques, such as distillation or recrystallization, to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenoxyphenyl)-2-propanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 1-(4-Phenoxyphenyl)-2-propanone or 1-(4-Phenoxyphenyl)-2-propanal.

    Reduction: Formation of 1-(4-Phenoxyphenyl)-2-propane.

    Substitution: Formation of various substituted phenoxyphenyl derivatives.

Scientific Research Applications

1-(4-Phenoxyphenyl)-2-propanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In anti-inflammatory applications, the compound may modulate signaling pathways that regulate inflammation, such as the nuclear factor-kappa B (NF-κB) pathway.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-2-propanol
  • 1-(4-Chlorophenyl)-2-propanol
  • 1-(4-Bromophenyl)-2-propanol

Uniqueness

1-(4-Phenoxyphenyl)-2-propanol is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(4-phenoxyphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12(16)11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPZUOIQNIXSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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